![molecular formula C16H18N4O2S B11181824 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide](/img/structure/B11181824.png)
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
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Overview
Description
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzylamine and benzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 70-80°C to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring and benzenesulfonamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The benzenesulfonamide moiety is known to interact with sulfonamide-binding proteins, while the triazine ring can form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-1-methyl-N-nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine
- Indazole derivatives
- 1,3,5-triazine aminobenzoic acid derivatives
Uniqueness
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide stands out due to its unique combination of a triazine ring, benzyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Biological Activity
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a synthetic compound with notable biological activity attributed to its unique structural features. It integrates a triazine ring with a sulfonamide moiety, which is commonly associated with various pharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 365.41 g/mol |
LogP (Partition Coefficient) | 4.7243 |
Polar Surface Area | 53.042 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains and fungi. The presence of the triazine ring may enhance the compound's interaction with biological targets, leading to increased potency against pathogens.
- Case Study : In vitro assays demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, suggesting potential antifungal properties .
Anticancer Activity
The sulfonamide group is known for its role in cancer therapy, particularly in inhibiting carbonic anhydrases which are crucial for tumor growth and metastasis. The incorporation of a triazine moiety may further enhance its anticancer efficacy.
- Research Findings : A study on sulfonamide derivatives indicated that modifications in their structure could lead to significant cytotoxic effects on prostate cancer cell lines. The IC50 values for some derivatives were reported below 10 µM .
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Bioavailability Enhancement : The lipophilicity imparted by the benzyl group may improve the compound's absorption and distribution in biological systems.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied for sulfonamides and triazines. Modifications at specific positions can lead to enhanced efficacy:
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c21-23(22,15-9-5-2-6-10-15)19-16-17-12-20(13-18-16)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) |
InChI Key |
XBIRHXGDNOQIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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